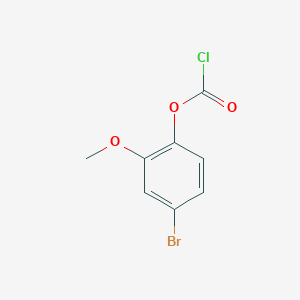![molecular formula C12H12BrNS B15263468 N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline](/img/structure/B15263468.png)
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline is an organic compound that features a brominated thiophene ring attached to a methylated aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst to produce 5-bromothiophene-2-carbaldehyde.
Reductive Amination: The 5-bromothiophene-2-carbaldehyde is then subjected to reductive amination with 4-methylaniline in the presence of a reducing agent such as sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Palladium acetate, triphenylphosphine, base (e.g., potassium carbonate), solvent (e.g., toluene or dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring and the aniline moiety can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-bromothiophen-2-yl)methyl]-N-phenylamine
- N-[(5-bromothiophen-2-yl)methyl]-N-ethylamine
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline is unique due to the presence of both a brominated thiophene ring and a methylated aniline moiety. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-4-10(5-3-9)14-8-11-6-7-12(13)15-11/h2-7,14H,8H2,1H3 |
InChI Key |
PSZJNRIIMJPXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


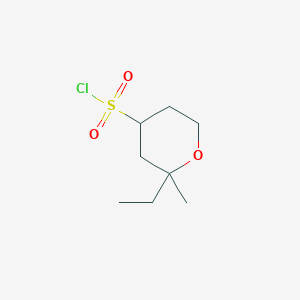


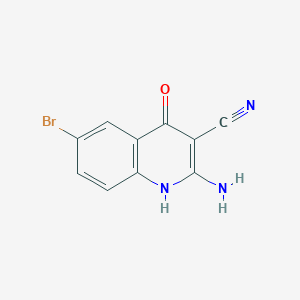
![2-[3-(Aminomethyl)oxolan-3-yl]butan-2-ol](/img/structure/B15263408.png)

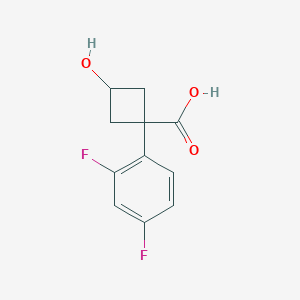
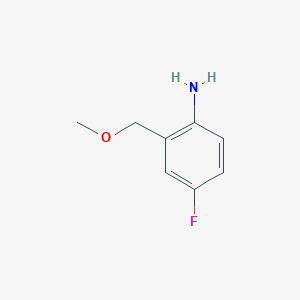
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B15263428.png)
![5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B15263434.png)
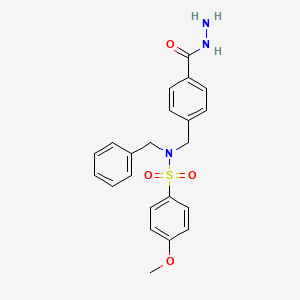
![(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15263453.png)
![Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263455.png)
